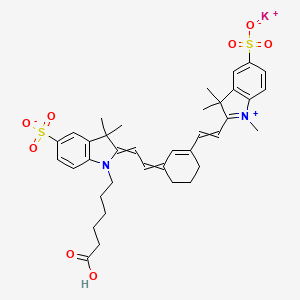

Sulfo-Cyanine7 carboxylic acid

Vue d'ensemble

Description

Sulfo-Cyanine7 carboxylic acid is a non-reactive water-soluble near-infrared dye . It is useful as a fluorescent marker in the NIR range when attachment to other molecules is not desired . It has high hydrophilicity and aqueous solubility, improved quantum yield in the NIR range, and a very high molar extinction coefficient .

Chemical Reactions Analysis

This compound is described as non-reactive . This means it does not readily undergo chemical reactions. It’s used as a fluorescent marker in the NIR range when attachment to other molecules is not desired .Physical And Chemical Properties Analysis

This compound is a dark green solid . It is soluble in water, DMF, and DMSO . It has an absorption/emission maxima of 747/774 nm and a molar extinction coefficient of 200,000 L⋅mol-1⋅cm-1 .Applications De Recherche Scientifique

Cancer Detection and Imaging

A study by Pham et al. (2005) developed a water-soluble near-infrared dye, a derivative of Sulfo-Cyanine7 carboxylic acid, for optical imaging in cancer detection. This dye exhibits enhanced quantum yield and bioconjugation selectivity, demonstrating potential for broad applications in molecular-based beacons for cancer detection through in vivo optical imaging (Pham, Medarova, & Moore, 2005).

Synthesis and Structural Elucidation

Research by Hashimoto et al. (2011) explored the use of axially chiral dicarboxylic acid in asymmetric Mannich-type reactions, showcasing the synthetic versatility and potential of carboxylic acids in organic chemistry. This study underscores the structural and catalytic significance of carboxylic acids, like Sulfo-Cyanine7 derivatives, in developing synthetically valuable chiral compounds (Hashimoto, Kimura, Nakatsu, & Maruoka, 2011).

Functionalization and Molecular Synthesis

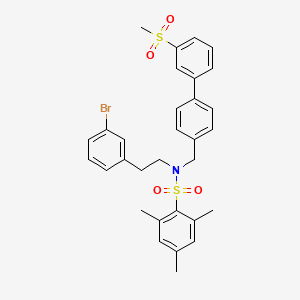

The work of Vega et al. (2022) on the divergent functionalization of styrenes using CO2 and sodium sulfinates highlights a strategic approach to installing carboxylic and sulfonyl functionalities onto organic molecules. This technique emphasizes the chemical utility and application breadth of this compound derivatives in creating compounds with significant agrochemical, pharmaceutical, and material science applications (Vega et al., 2022).

Photocatalytic Transformations

Nguyen et al. (2021) introduced a dual catalytic platform for the direct transformation of carboxylic acids to sulfonamides using visible light-induced photocatalysis. This innovative method leverages the reactivity of this compound analogs for efficient and broad-scope synthesis of functionally diverse sulfonamides, highlighting its potential in organic synthesis and medicinal chemistry (Nguyen et al., 2021).

Orientations Futures

Sulfo-Cyanine7 carboxylic acid, due to its properties, is likely to find increasing use in various fields, particularly in biological imaging and diagnostics. Its high hydrophilicity, aqueous solubility, and improved quantum yield in the NIR range make it a promising candidate for future research and applications .

Propriétés

IUPAC Name |

potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44N2O8S2.K/c1-36(2)29-23-27(48(42,43)44)15-17-31(29)38(5)33(36)19-13-25-10-9-11-26(22-25)14-20-34-37(3,4)30-24-28(49(45,46)47)16-18-32(30)39(34)21-8-6-7-12-35(40)41;/h13-20,22-24H,6-12,21H2,1-5H3,(H2-,40,41,42,43,44,45,46,47);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATDQQRBWIPXJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43KN2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

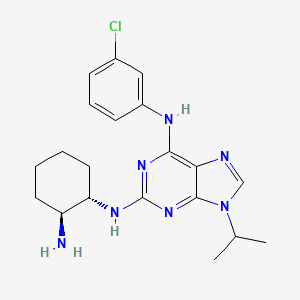

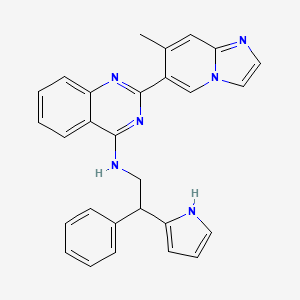

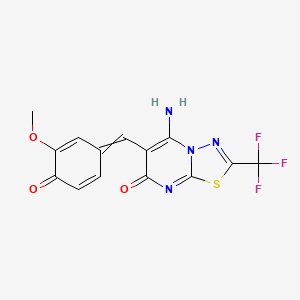

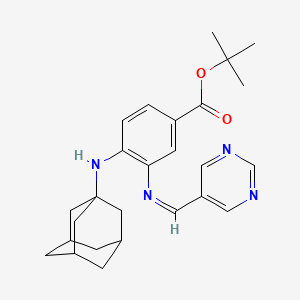

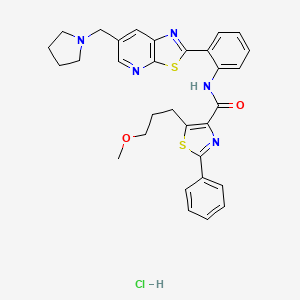

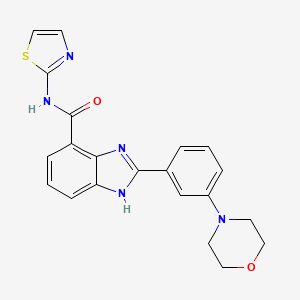

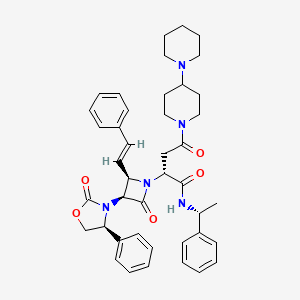

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine](/img/structure/B610989.png)

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)

![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)